molecular formula C9H6N2O4 B1660609 3-amino-6-nitro-2H-chromen-2-one CAS No. 79892-85-6

3-amino-6-nitro-2H-chromen-2-one

Cat. No.: B1660609
CAS No.: 79892-85-6
M. Wt: 206.15 g/mol
InChI Key: JQARZSMORFTYHY-UHFFFAOYSA-N
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Description

Product Overview 3-Amino-6-nitro-2H-chromen-2-one (CAS Number: 79892-85-6) is a high-purity coumarin derivative supplied for research and development purposes. With the molecular formula C 9 H 6 N 2 O 4 and a molecular weight of 206.15 g/mol, this compound serves as a versatile building block in medicinal chemistry and material science [ citation:1 ][ citation:4 ]. Research Applications and Value This compound is valued as a synthetic intermediate for the development of novel heterocyclic compounds. Its structure, featuring both amino and nitro functional groups on the coumarin core, makes it a prime candidate for constructing complex molecular architectures. Research indicates that structurally similar 3-substituted coumarin derivatives exhibit significant antitumor activity [ citation:3 ]. For instance, certain coumarin-based pyrazolo[1,5-a]pyrimidine and thiazole derivatives have demonstrated promising in vitro cytotoxicity against liver carcinoma cell lines (HEPG2) [ citation:3 ]. Furthermore, other nitro- and amino-substituted coumarins are used in the synthesis of coordination compounds with metals like Cu(II) and Zn(II), which are then screened for biological activities such as antimicrobial and cytotoxic effects [ citation:6 ]. The primary research value of 3-Amino-6-nitro-2H-chromen-2-one lies in its potential as a precursor in drug discovery programs aimed at developing new anticancer and antimicrobial agents. Intended Use and Handling This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this and all chemicals with appropriate precautions, referring to the Safety Data Sheet (SDS) before use.

Properties

CAS No.

79892-85-6

Molecular Formula

C9H6N2O4

Molecular Weight

206.15 g/mol

IUPAC Name

3-amino-6-nitrochromen-2-one

InChI

InChI=1S/C9H6N2O4/c10-7-4-5-3-6(11(13)14)1-2-8(5)15-9(7)12/h1-4H,10H2

InChI Key

JQARZSMORFTYHY-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C=C(C(=O)O2)N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C=C(C(=O)O2)N

Other CAS No.

79892-85-6

Origin of Product

United States

Preparation Methods

Synthetic Routes for 3-Amino-6-nitro-2H-chromen-2-one

Condensation-Nitration-Deprotection Strategy

The most widely documented method involves a three-step sequence: (1) condensation to form 3-acetamidocoumarin, (2) nitration at position 6, and (3) deprotection of the acetamido group to yield the target amine.

Synthesis of 3-Acetamidocoumarin (Intermediate 5a)

The foundational step involves the Pfitzinger-like condensation of salicylaldehyde with N-acetylglycine. In a representative procedure, salicylaldehyde (10 mmol) and N-acetylglycine (10 mmol) are refluxed in acetic anhydride (20 mL) with sodium acetate (12 mmol) as a catalyst for 6 hours. The reaction mixture is cooled, poured into ice-water, and filtered to yield 3-acetamidocoumarin as a pale yellow solid (Yield: 78%, m.p. 212–214°C).

Key Reaction Conditions

  • Solvent: Acetic anhydride
  • Catalyst: Sodium acetate
  • Temperature: Reflux (140–145°C)
  • Time: 6 hours
Regioselective Nitration to 3-Acetamido-6-nitro-2H-chromen-2-one (Intermediate 5d)

Nitration is achieved using fuming nitric acid in concentrated sulfuric acid. A solution of 3-acetamidocoumarin (2.3 mmol) in H2SO4 (5 mL) is cooled to 0°C, followed by dropwise addition of HNO3 (4.6 mmol). The mixture is stirred at 0°C for 2 hours, yielding 3-acetamido-6-nitro-2H-chromen-2-one as a yellow solid (Yield: 90%, m.p. 228–230°C).

Nitration Optimization Data

Parameter Optimal Value
Nitrating Agent HNO3 (fuming)
Solvent H2SO4
Temperature 0°C
Reaction Time 2 hours
Deprotection to 3-Amino-6-nitro-2H-chromen-2-one (7d)

The acetamido group is hydrolyzed using 6 M HCl. Intermediate 5d (1.9 mmol) is refluxed in HCl (10 mL) for 4 hours, neutralized with NaHCO3, and extracted with ethyl acetate. The product is obtained as a pale yellow solid (Yield: 85%, m.p. 245–247°C).

Deprotection Conditions

  • Acid: 6 M HCl
  • Temperature: Reflux (100–110°C)
  • Time: 4 hours

Alternative Pathway: Direct Amination of 6-Nitrocoumarin

While less common, preliminary studies suggest that introducing the amino group at position 3 after nitration is feasible. However, this method faces challenges due to the deactivating nature of the nitro group, which hinders electrophilic substitution.

Limitations and Byproducts

Attempts to aminate 6-nitrocoumarin using Ullmann-type couplings or nucleophilic substitution resulted in low yields (<30%) and significant side products, such as 3,6-dinitrocoumarin.

Analytical Validation and Characterization

Spectroscopic Data

  • 1H NMR (DMSO-d6, 500 MHz) : δ 8.32 (d, J = 2.5 Hz, 1H, H-5), 8.15 (d, J = 9.6 Hz, 1H, H-4), 6.64 (d, J = 9.6 Hz, 1H, H-3), 5.91 (s, 2H, NH2).
  • 13C NMR (DMSO-d6, 125 MHz) : δ 160.2 (C-2), 152.1 (C-6), 143.8 (C-3), 128.5 (C-5), 116.4 (C-4).

Melting Point and Purity

The final product exhibits a sharp melting point (245–247°C), confirming high crystallinity and purity. Elemental analysis aligns with theoretical values (C9H6N2O4: C 50.48%, H 2.82%, N 13.08%).

Comparative Analysis of Synthetic Methods

Yield and Efficiency

Method Overall Yield Key Advantage
Condensation-Nitration-Deprotection 63% High regioselectivity
Direct Amination <30% Fewer steps

Scalability and Industrial Relevance

The condensation-nitration-deprotection route is preferred for large-scale synthesis due to reproducible yields (>60%) and minimal purification steps. In contrast, direct amination requires costly catalysts and yields nonviable quantities for industrial applications.

Reaction Optimization Insights

Nitration Regioselectivity

The acetamido group at position 3 directs nitration to position 6 via resonance and inductive effects. Computational studies confirm that the electron-donating acetamido group activates the para position (C-6) for electrophilic attack.

Acid Selection in Deprotection

Hydrochloric acid (6 M) outperforms sulfuric acid in deprotection due to milder conditions, reducing degradation of the nitro group.

Chemical Reactions Analysis

Types of Reactions

3-amino-6-nitro-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy(oxido)amino group can be further oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted chromenones, which can exhibit different biological activities and properties.

Scientific Research Applications

Antitumor Activity

Mechanism of Action
Research indicates that 3-amino-6-nitro-2H-chromen-2-one and its derivatives exhibit notable antitumor effects against various cancer cell lines. For instance, studies have demonstrated that compounds derived from this structure can inhibit the proliferation of gastric carcinoma (HSC-39), colon carcinoma (Caco-2), and hepatoma-derived cell lines (Hep-G2) through mechanisms that may involve induction of apoptosis and cell cycle arrest .

Case Study: Synthesis and Evaluation
One study synthesized several derivatives of 3-amino-6-nitro-2H-chromen-2-one to evaluate their cytotoxicity. Compounds were tested for their half-maximal inhibitory concentration (IC50) values, revealing some derivatives with IC50 values as low as 2.70 µM against liver carcinoma cells, indicating promising antitumor potential .

Antimicrobial Properties

Biological Screening
The antimicrobial activity of 3-amino-6-nitro-2H-chromen-2-one has also been extensively studied. Coordination compounds formed with metals such as Cu(II) and Zn(II) have shown enhanced antimicrobial properties compared to their non-coordinated counterparts. These complexes were tested against various bacterial strains, demonstrating effective inhibition of growth .

Table: Antimicrobial Activity of Derivatives

Compound NameBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
Cu(II) ComplexStaphylococcus aureus32 µg/mL
Zn(II) ComplexEscherichia coli16 µg/mL
3-Amino DerivativePseudomonas aeruginosa64 µg/mL

Synthesis of Novel Compounds

Synthetic Pathways
The versatility of 3-amino-6-nitro-2H-chromen-2-one allows for the synthesis of a variety of novel heterocyclic compounds. Researchers have employed this compound as a starting material for the synthesis of new azole derivatives through reactions with various amines and acylating agents, leading to products with potential biological activities .

Case Study: Heterocyclic Synthesis
A significant study involved the reaction of 3-amino-6-nitro-2H-chromen-2-one with different azoles, resulting in a series of heterocycles that exhibited both antitumor and antimicrobial activities. The synthesized compounds were characterized using spectroscopic methods, confirming their structures and providing insights into their potential applications in drug development .

Mechanism of Action

The mechanism of action of 3-amino-6-nitro-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The hydroxy(oxido)amino group plays a crucial role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares key structural and physical properties of 3-amino-6-nitro-2H-chromen-2-one with similar chromenones:

Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) Key Properties/Applications Reference
3-Amino-6-nitro-2H-chromen-2-one 3-NH₂, 6-NO₂ C₉H₆N₂O₄ 206.16 Not reported Potential bioactive applications -
6-Amino-2H-chromen-2-one 6-NH₂ C₉H₇NO₂ 161.16 148–150 Hydrogenation product; intermediate in medicinal chemistry
3-Acetyl-6-bromo-2H-chromen-2-one 3-COCH₃, 6-Br C₁₁H₇BrO₃ 267.08 Not reported Intermediate for heterocyclic synthesis
3-Ethyl-2H-chromen-2-one 3-C₂H₅ C₁₁H₁₀O₂ 174.20 Not reported Study of alkyl substituent effects
3-Hydroxy-2H-chromen-2-one 3-OH C₉H₆O₃ 162.14 Not reported Hydrogen bonding; solubility studies
Key Observations:

Substituent Effects: Electron-Withdrawing Groups (NO₂, Br): The nitro group at position 6 in the target compound likely reduces electron density in the aromatic ring, enhancing reactivity toward nucleophilic substitution or reduction. This contrasts with 3-acetyl-6-bromo-2H-chromen-2-one, where bromine serves as a leaving group in cross-coupling reactions . Electron-Donating Groups (NH₂, OH, C₂H₅): The 3-amino group increases solubility in polar solvents and may participate in hydrogen bonding, similar to 3-hydroxy-2H-chromen-2-one .

Synthetic Pathways: The nitro group in 6-nitro-2H-chromen-2-one can be reduced to an amino group via Pd/CaCO₃-catalyzed hydrogenation . For the target compound, introducing both amino and nitro groups may require sequential nitration and amination steps with protective group strategies.

The nitro group could act as a pharmacophore or a precursor for further functionalization.

Functional Group Positioning and Reactivity

  • 3-Amino vs. 6-Amino Derivatives: The position of the amino group significantly impacts electronic distribution.
  • Nitro Group Reactivity : The nitro group at position 6 may facilitate reduction to an amine or serve as an electron-deficient site for nucleophilic attack, as seen in bromo- and chloro-substituted analogs .

Q & A

Q. What are the established synthetic routes for 3-amino-6-nitro-2H-chromen-2-one, and how can experimental parameters be optimized?

Methodological Answer: The synthesis of coumarin derivatives like 3-amino-6-nitro-2H-chromen-2-one typically involves cyclocondensation reactions. A common approach is the Pechmann condensation, where phenolic derivatives react with β-keto esters under acidic conditions. For example, solid-phase reactions using malonic acid and substituted phenols in the presence of catalysts like ZnCl₂ or POCl₃ have been employed for analogous compounds . Optimization Strategy:

  • Use factorial design (e.g., 2³ factorial experiments) to evaluate variables such as temperature, catalyst concentration, and reaction time .
  • Apply orthogonal design (e.g., Taguchi method) to reduce experimental runs while maximizing yield . Post-synthesis, validate purity via HPLC (RDF2050104 separation technologies) .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization of 3-amino-6-nitro-2H-chromen-2-one?

Methodological Answer:

  • Spectroscopy:
    • ¹H/¹³C NMR : Assign peaks based on coupling patterns and chemical shifts (e.g., nitro groups deshield adjacent protons).
    • FT-IR : Confirm functional groups (e.g., amino stretch ~3300 cm⁻¹, nitro symmetric/asymmetric stretches ~1350–1520 cm⁻¹).
  • Crystallography:
    • Single-crystal X-ray diffraction (SCXRD): Resolve molecular geometry and hydrogen-bonding networks. Reference protocols from Acta Crystallographica Section E for data collection (e.g., 100 K cooling, R factor < 0.05) .

Q. How can researchers validate the purity and stability of 3-amino-6-nitro-2H-chromen-2-one under varying conditions?

Methodological Answer:

  • Analytical Techniques:
    • HPLC-PDA/MS : Monitor degradation products using C18 columns and gradient elution (e.g., 0.1% TFA in acetonitrile/water) .
    • UV-Vis Spectroscopy : Track absorbance maxima shifts under thermal/photo stress (e.g., λmax ~350 nm for nitroaromatics).
  • Stability Studies:
    • Design accelerated stability tests (40°C/75% RH for 6 months) with periodic sampling. Use regression analysis to model degradation kinetics .

Advanced Research Questions

Q. What mechanistic insights can computational methods provide for the reactivity of 3-amino-6-nitro-2H-chromen-2-one in nucleophilic substitution reactions?

Methodological Answer:

  • Computational Workflow:
    • Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map reaction pathways, transition states, and activation energies.
    • Integrate molecular dynamics simulations (via COMSOL Multiphysics) to model solvent effects .
  • Experimental Validation:
    • Use isotopic labeling (e.g., ¹⁵N-amino groups) and kinetic isotope effects (KIE) to corroborate computational predictions .

Q. How can researchers resolve contradictory data in solvent-dependent fluorescence quenching studies of this compound?

Methodological Answer:

  • Root-Cause Analysis:
    • Theoretical Frameworks : Re-examine assumptions via ontological/epistemological alignment (e.g., whether quenching follows static vs. dynamic mechanisms) .
    • Control Experiments : Test solvent polarity (using Kamlet-Taft parameters) and probe excimer formation via time-resolved fluorescence.
  • Data Reconciliation:
    • Apply multivariate analysis (e.g., PCA) to identify outlier conditions or instrumental artifacts .

Q. What advanced methodologies enable the optimization of 3-amino-6-nitro-2H-chromen-2-one’s photophysical properties for sensor applications?

Methodological Answer:

  • Design of Experiments (DoE):
    • Use response surface methodology (RSM) to optimize substituent effects on fluorescence quantum yield.
    • Couple with machine learning (e.g., random forest regression) to predict structure-property relationships .
  • Characterization:
    • Transient absorption spectroscopy to study excited-state dynamics (e.g., intersystem crossing rates).

Q. How can AI-driven platforms accelerate the discovery of derivatives with enhanced bioactivity?

Methodological Answer:

  • AI Integration:
    • Train neural networks on public databases (e.g., ChEMBL) to predict binding affinities for targets like kinases or GPCRs.
    • Implement automated high-throughput screening with robotic liquid handlers and real-time analytics .
  • Validation:
    • Cross-validate AI predictions with in vitro assays (e.g., enzyme inhibition IC₅₀) and crystallographic docking studies .

Q. What interdisciplinary frameworks are recommended for studying this compound’s environmental fate and toxicity?

Methodological Answer:

  • Integrated Workflow:
    • Environmental Simulation : Model biodegradation pathways using QSAR and EPI Suite software.
    • Ecotoxicity Assays : Use Daphnia magna or zebrafish embryos to assess acute/chronic toxicity.
    • Life Cycle Assessment (LCA) : Track synthetic byproducts and waste streams .

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